(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its complex structure, which includes an acetyl group, an allyl group, a sulfamoyl group, and a benzo[d]thiazolylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid followed by amination.
Allylation: The allyl group is added through an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Formation of the Ylidene Linkage: The final step involves the condensation of the acetylated benzo[d]thiazole derivative with 4-acetylbenzamide under basic conditions to form the (Z)-ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Preclinical studies are conducted to evaluate its efficacy and safety profiles.
Industry
Industrially, the compound may be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties can be harnessed to create products with enhanced performance and specificity.
Mechanism of Action
The mechanism of action of (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzyme activity, disruption of signaling pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Unique due to its specific combination of functional groups and structural features.
4-acetyl-N-(benzo[d]thiazol-2-ylidene)benzamide: Lacks the allyl and sulfamoyl groups, resulting in different chemical and biological properties.
N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEWZWBRJWIHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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